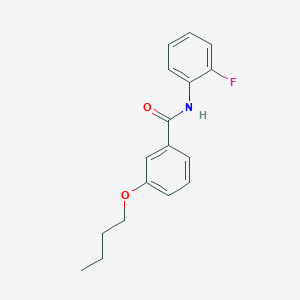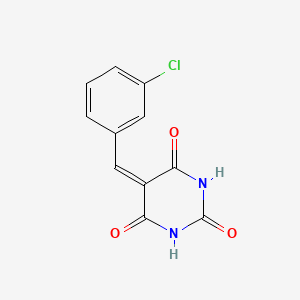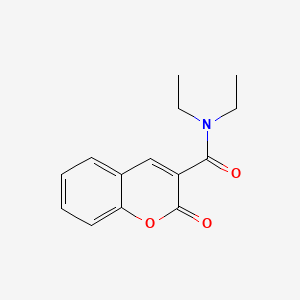
3-butoxy-N-(2-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-(2-fluorophenyl)benzamide, also known as BF-3, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising activity against various diseases.
作用机制
The mechanism of action of 3-butoxy-N-(2-fluorophenyl)benzamide is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. 3-butoxy-N-(2-fluorophenyl)benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects
3-butoxy-N-(2-fluorophenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. 3-butoxy-N-(2-fluorophenyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. In addition, 3-butoxy-N-(2-fluorophenyl)benzamide has been found to inhibit the replication of the hepatitis C virus, indicating its antiviral activity.
实验室实验的优点和局限性
3-butoxy-N-(2-fluorophenyl)benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity through recrystallization and chromatographic techniques. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, 3-butoxy-N-(2-fluorophenyl)benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the compound has not been tested in vivo, and its pharmacokinetic properties are not known.
未来方向
There are several future directions for research on 3-butoxy-N-(2-fluorophenyl)benzamide. One potential direction is to investigate its anticancer activity in vivo using animal models. This would provide valuable information on its pharmacokinetic properties and potential toxicity. Another direction is to investigate its mechanism of action in more detail, including its molecular targets and downstream signaling pathways. This would provide insight into the development of more potent and selective HDAC inhibitors. Finally, the antiviral activity of 3-butoxy-N-(2-fluorophenyl)benzamide warrants further investigation, particularly in the context of the current COVID-19 pandemic.
Conclusion
3-butoxy-N-(2-fluorophenyl)benzamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. The synthesis of 3-butoxy-N-(2-fluorophenyl)benzamide can be achieved through a series of chemical reactions starting from commercially available starting materials. 3-butoxy-N-(2-fluorophenyl)benzamide has several advantages for lab experiments, including its relative simplicity and promising therapeutic potential. However, further studies are needed to elucidate its mechanism of action and pharmacokinetic properties.
合成方法
The synthesis of 3-butoxy-N-(2-fluorophenyl)benzamide can be achieved through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 2-fluoroaniline with butyric acid and thionyl chloride to obtain 2-fluoro-N-butyrylaniline. This intermediate is then reacted with 4-aminobenzoic acid and N,N'-dicyclohexylcarbodiimide (DCC) to obtain 3-butoxy-N-(2-fluorophenyl)benzamide. The purity of the compound can be improved through recrystallization and chromatographic techniques.
科学研究应用
3-butoxy-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that 3-butoxy-N-(2-fluorophenyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the replication of the hepatitis C virus. 3-butoxy-N-(2-fluorophenyl)benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-butoxy-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-11-21-14-8-6-7-13(12-14)17(20)19-16-10-5-4-9-15(16)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGVVPYZJRCWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)
![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)

![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)


![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5084289.png)
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
